![molecular formula C8H11ClN2O2 B1448902 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2034154-75-9](/img/structure/B1448902.png)
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Overview
Description
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Research indicates that imidazo[1,5-a]pyridine derivatives exhibit anticancer properties. Studies have shown that modifications on the imidazo-pyridine framework can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
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Neurological Disorders :
- The compound has been explored for its potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems and provide therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease.
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Antimicrobial Activity :
- Some derivatives of imidazo[1,5-a]pyridine have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Materials Science
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Luminescent Materials :
- The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable for developing luminescent materials used in optoelectronic devices. Their ability to form stable complexes with metals can lead to applications in organic light-emitting diodes (OLEDs) and sensors.
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Polymer Additives :
- These compounds can serve as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has been shown to improve performance under various environmental conditions.
Synthetic Chemistry
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Building Block for Synthesis :
- 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations including alkylation, acylation, and cyclization reactions.
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Catalysis :
- The compound has potential applications as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates.
Case Studies
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of the substituents.
Uniqueness
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H10ClN2O2
- Molecular Weight : 216.67 g/mol
- CAS Number : 2138563-45-6
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Anticancer Activity : A study highlighted the compound's ability to inhibit protein geranylgeranylation, which is crucial for the function of oncogenic proteins involved in cancer progression. The compound demonstrated cytotoxic effects against human cervical carcinoma HeLa cells with IC50 values suggesting significant potency against cancer cell lines .
- Inhibition of Prenylation : The compound's structure allows it to act as an inhibitor of Rab geranylgeranyl transferase (RGGT), disrupting Rab11A prenylation. This mechanism is essential for targeting certain proteins to cellular membranes, influencing cell signaling and proliferation .
In a series of experiments involving various derivatives of imidazo[1,5-a]pyridine compounds:
- Cytotoxicity Assays : The cytotoxic effects were assessed using the PrestoBlue® viability assay. Compounds were tested at concentrations ranging from 25 to 2000 μM. Notably, several derivatives exhibited IC50 values below 150 μM, indicating high cytotoxicity .
Compound | IC50 (μM) | Activity |
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Compound 1a | <150 | Highly Cytotoxic |
Compound 1b | 386 | Moderate Cytotoxic |
Compound 1c | 735 | Low Cytotoxic |
Structure–Activity Relationship (SAR)
The SAR studies revealed that modifications at the C6 position of the imidazo[1,5-a]pyridine ring significantly influenced the biological activity. Substituents that enhanced hydrophobic interactions or increased steric bulk tended to improve inhibitory potency against RGGT .
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for:
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride?
Microwave-assisted synthesis under argon atmosphere is a validated approach. A typical procedure involves reacting precursors (e.g., compound 3, 0.5 mmol) with PPh₃ (4 equiv) and MoO₂Cl₂(dmf)₂ (10 mol%) in dioxane at 135°C for 4 hours, followed by Boc protection using DMAP and NEt₃ . Yields exceeding 80% are achievable with this method. Post-synthesis purification via silica gel column chromatography (cyclohexane/ethyl acetate eluent) is critical for isolating high-purity products.
Q. What characterization techniques confirm the structural integrity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To verify proton environments and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1722–1730 cm⁻¹ for ester groups) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. How can researchers ensure purity during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while post-purification analytical methods like HPLC or chloride content testing (via nitric acid titration) confirm purity . For example, residual chloride levels should not exceed 0.014% .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
The ICReDD framework integrates quantum chemical calculations and experimental feedback to predict reaction mechanisms. For instance, reaction path searches identify transition states, while machine learning prioritizes optimal conditions (e.g., solvent selection, catalyst loading) . This reduces trial-and-error experimentation by 30–50% in multi-step syntheses .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, reagent stoichiometry). For example, a central composite design can model non-linear relationships between microwave power (100–150 W) and yield, enabling robust optimization . Contradictions in yields (e.g., 66% vs. 93% for derivatives) may arise from substituent electronic effects, requiring targeted DoE adjustments .
Q. How are derivatives with diverse substituents synthesized and characterized?
Substituent variation is achieved by modifying starting materials (e.g., naphthyl vs. chromenyl groups). For example, compound 5y (66% yield) and 5z (67% yield) are synthesized via microwave-assisted coupling, followed by trifluoroacetic acid-mediated deprotection . Characterization includes 2D NMR (COSY, HSQC) to confirm regioselectivity and X-ray crystallography for absolute configuration .
Q. What mechanistic insights explain the formation of this compound?
Mechanistic studies suggest a tandem coupling-cyclization pathway. Computational modeling (e.g., DFT) reveals that MoO₂Cl₂(dmf)₂ catalyzes hydrazone activation, while PPh₃ facilitates reductive elimination . Experimental validation via intermediate trapping (e.g., ESI-MS detection of Mo-bound species) supports this mechanism .
Q. How do environmental factors (e.g., humidity, oxygen) impact synthesis reproducibility?
Controlled atmosphere (argon) is critical to prevent oxidation of sensitive intermediates. For example, moisture-sensitive Boc protection steps require anhydrous conditions, verified by Karl Fischer titration (<50 ppm H₂O) . Accelerated stability studies (40°C/75% RH) assess hygroscopicity and degradation pathways .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCQIBLOQGEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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